(2-Bromoethyl)phosphonochloridic acid
Description
(2-Bromoethyl)phosphonochloridic acid, also known as 2-bromoethyl phosphorodichloridate (CAS RN: 4167-02-6), is an organophosphorus compound with the molecular formula C₂H₄BrCl₂O₂P and a molecular weight of 241.83 g/mol . Structurally, it consists of a bromoethyl group (-CH₂CH₂Br) bonded to a phosphoryl dichloride (-POCl₂) moiety. This compound is highly reactive due to the presence of two labile chlorine atoms on the phosphorus center and the bromoethyl group, which can act as a leaving group in nucleophilic substitution reactions. It is primarily utilized as a key intermediate in synthesizing organophosphorus agrochemicals, flame retardants, and pharmaceutical precursors .
Properties
CAS No. |
65242-85-5 |
|---|---|
Molecular Formula |
C2H5BrClO2P |
Molecular Weight |
207.39 g/mol |
IUPAC Name |
2-bromoethyl(chloro)phosphinic acid |
InChI |
InChI=1S/C2H5BrClO2P/c3-1-2-7(4,5)6/h1-2H2,(H,5,6) |
InChI Key |
CVVZLNZOKLBEGF-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)P(=O)(O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2-bromoethyl)phosphonochloridic acid with structurally or functionally related organophosphorus compounds, highlighting differences in molecular composition, reactivity, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
Methyl methylphosphonochloridate (C₂H₆ClO₂P): Lacks the bromoethyl group, replacing it with a methyl ester (-OCH₃). It is a precursor in nerve agent synthesis due to its high reactivity with acetylcholinesterase .
(2-Chloroethyl)phosphonic acid (C₂H₆ClO₃P) :
- Contains a hydroxyl group (-PO₃H) instead of chlorides, making it less reactive toward nucleophiles. It is hydrolyzed to release ethylene, functioning as a plant growth regulator (commercial name: Ethephon) .
2-Ethylhexyl methylphosphonofluoridate (C₉H₂₀FO₂P): Substitutes chlorine with fluorine and incorporates a bulky ethylhexyl group. Fluorine’s electronegativity enhances hydrolytic stability, making it suitable for controlled-release applications in agrochemicals .
Evofosfamide (C₁₃H₁₇Br₂N₃O₄P) :
- A bis(2-bromoethyl)phosphorodiamidate derivative with a nitroimidazole moiety. This prodrug releases cytotoxic bromoethyl groups under hypoxic conditions, targeting tumor microenvironments .
Mixed halogenated phosphate ester (C₉H₁₈Br₂ClO₄P) :
- Combines bromoethyl, chloroethyl, and bromoneopentyl groups. Its high halogen content enhances flame-retardant properties by generating radical scavengers during combustion .
Reactivity and Stability
- Nucleophilic Reactivity: this compound exhibits higher reactivity than fluoridates (e.g., 2-ethylhexyl methylphosphonofluoridate) due to chlorine’s lower electronegativity compared to fluorine. However, it is less stable in aqueous environments than phosphonic acids (e.g., Ethephon) .
- Thermal Stability: The mixed halogenated phosphate ester (CAS 125997-20-8) decomposes at higher temperatures (>200°C), releasing halogen radicals for flame suppression, whereas this compound decomposes exothermically at ~150°C .
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